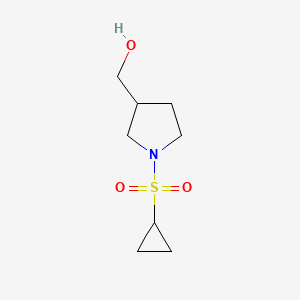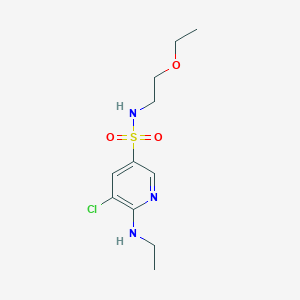
2-Ethylsulfonyl-1-(4-propylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylsulfonyl-1-(4-propylphenyl)ethanone, commonly known as EPPS, is a sulfonated derivative of acetophenone. It is a white crystalline powder and has been widely used in scientific research due to its unique properties. EPPS is a zwitterionic buffer that is highly water-soluble, pH-stable, and has a low toxicity profile.
Mécanisme D'action
The mechanism of action of EPPS is not well understood. However, it is believed that EPPS acts as a zwitterionic buffer, maintaining the pH of solutions and stabilizing proteins and enzymes. EPPS has also been shown to interact with lipid membranes, potentially affecting membrane properties.
Biochemical and Physiological Effects:
EPPS has been shown to have low toxicity and does not interfere with biological systems. It has been used in various physiological assays, including in vitro and in vivo studies. EPPS has been shown to be effective in stabilizing proteins and enzymes, as well as maintaining the pH of solutions.
Avantages Et Limitations Des Expériences En Laboratoire
EPPS has several advantages over other buffers. It is highly water-soluble, pH-stable, and has a low toxicity profile. EPPS is also effective in stabilizing proteins and enzymes, making it a popular choice for protein crystallization. However, EPPS has limitations in some applications. It may interfere with some assays, and its effectiveness may be affected by the presence of other compounds.
Orientations Futures
EPPS has great potential for future research. One potential direction is the development of new derivatives of EPPS that may have improved properties. Another direction is the exploration of EPPS's potential as a drug delivery system. EPPS has been shown to interact with lipid membranes, and this property may be utilized in the development of new drug delivery systems. Additionally, EPPS may have potential applications in the field of nanotechnology, as it has been shown to interact with nanoparticles. Further research is needed to explore these potential applications of EPPS.
Conclusion:
In conclusion, EPPS is a unique buffer that has been extensively used in scientific research. Its unique properties, including high water solubility, pH stability, and low toxicity, have made it a popular choice for various biochemical and physiological assays. EPPS has great potential for future research, including the development of new derivatives, drug delivery systems, and applications in nanotechnology.
Méthodes De Synthèse
EPPS can be synthesized using a simple two-step process. The first step involves the reaction of 4-propylbenzaldehyde with ethyl sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium borohydride to yield EPPS. The overall yield of the process is around 80%.
Applications De Recherche Scientifique
EPPS has been extensively used in scientific research as a buffer for various biochemical and physiological assays. It has been shown to be effective in stabilizing proteins and enzymes, as well as maintaining the pH of solutions. EPPS has been used in a wide range of applications, including protein crystallization, DNA isolation, and electrophoresis.
Propriétés
IUPAC Name |
2-ethylsulfonyl-1-(4-propylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3S/c1-3-5-11-6-8-12(9-7-11)13(14)10-17(15,16)4-2/h6-9H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPSFMQJXMTKGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)CS(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-1,1,1-trifluoropropan-2-ol](/img/structure/B7595069.png)






![6-[[3-(Hydroxymethyl)phenyl]methylamino]pyridine-2-carbonitrile](/img/structure/B7595119.png)




![[5-[[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]methyl]furan-2-yl]methanol](/img/structure/B7595174.png)
![5-[(1-Cyclopropylpyrrolidin-3-yl)amino]-1-methylpiperidin-2-one](/img/structure/B7595183.png)